3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-22(2)15-6-3-5-13(9-15)17(24)23-8-4-7-16(12-23)25-18-20-10-14(19)11-21-18/h3,5-6,9-11,16H,4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDUWLRPSPLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a piperidine ring, a fluorinated pyrimidine moiety, and a dimethylaniline structure. Its unique combination of these components may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety is known to enhance interactions with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.
Table 1: Interaction with MAO Enzymes
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity Index |
|---|---|---|---|
| Piperine | Moderate | High | 2.5 |
| 3-{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline | TBD | TBD | TBD |
Biological Activity
Research indicates that compounds similar to 3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline exhibit various pharmacological effects, such as:
- Antidepressant Activity : The compound's potential as an MAO inhibitor suggests it may have antidepressant properties.
- Antitumor Activity : Similar compounds have shown efficacy against certain cancer cell lines, indicating possible antitumor activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Piperidine Derivatives : A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their MAO inhibitory activity. Results indicated that modifications in the piperidine ring significantly affected the inhibitory potency against MAO-A and MAO-B enzymes .
- Fluorinated Compounds in Cancer Research : Research highlighted the role of fluorinated compounds in enhancing the anticancer activity due to improved binding affinity to target proteins .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of 3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline is crucial for its development as a therapeutic agent. Preliminary studies suggest that:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : It may undergo hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is expected for its metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural analogs and their key differences:
Key Comparative Analyses
Piperidine vs. Pyrrolidine Cores :
- The target compound’s piperidine ring offers greater conformational flexibility compared to pyrrolidine-based kinase inhibitors (e.g., the TRK inhibitor in ). This may influence binding pocket accommodation in biological targets.
- Piperidine derivatives often exhibit stronger hydrogen-bonding interactions via axial C–H groups, as seen in acrylate analogs forming H-bonded dimers .
Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to chlorine or methoxy substituents .
N,N-Dimethylaniline vs. Other Aromatic Groups :
- The N,N-dimethylaniline moiety increases steric hindrance and lipophilicity relative to simpler aniline derivatives (e.g., compound 1 in ). This could improve membrane permeability but may reduce solubility in polar solvents, as observed in thermodynamic studies of N,N-dimethylaniline .
The fluoropyrimidine group in the target compound may similarly enhance target affinity.
Physicochemical Properties
- Solubility : The fluoropyrimidine and N,N-dimethylaniline groups likely reduce aqueous solubility compared to hydroxylated analogs (e.g., the hydroxyphenyl acrylate in ).
- Thermodynamic Behavior : Piperidine derivatives exhibit significant hydrogen-bonding enthalpy in solvents like chloroform (-ΔH ~15–20 kJ/mol) , suggesting the target compound may form stable solvates.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline, and what intermediates are pivotal?
- Methodology :
- Step 1 : Synthesize the fluoropyrimidine intermediate (e.g., 5-fluoropyrimidin-2-ol) via halogenation or nucleophilic substitution of pyrimidine precursors .
- Step 2 : Functionalize piperidine at the 3-position with the fluoropyrimidinyloxy group using Mitsunobu conditions (e.g., DIAD, PPh3) or SNAr reactions (K2CO3, DMF, 80°C) .
- Step 3 : Couple the piperidine intermediate to N,N-dimethylaniline via a carbamoyl linkage using triphosgene or carbonyl diimidazole (CDI) in the presence of a base (e.g., Et3N) .
- Critical Intermediates :
- 5-Fluoropyrimidin-2-ol (fluorine introduction requires careful control to avoid overhalogenation).
- 3-Hydroxypiperidine (steric hindrance may necessitate protecting group strategies).
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm connectivity; <sup>19</sup>F NMR to verify fluoropyrimidine integrity .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode).
- HPLC-PDA : Purity assessment (≥95%) with C18 columns and acetonitrile/water gradients .
- Supplementary Techniques :
- FT-IR for carbonyl (C=O, ~1650 cm<sup>-1</sup>) and aromatic ring validation.
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the piperidine and pyrimidine moieties?
- Steric Considerations :
- The 3-position of piperidine is sterically accessible, but bulky substituents on the aniline group may hinder carbamoylation.
- Fluorine’s electronegativity on pyrimidine directs electrophilic attacks to the 4- and 6-positions .
- Electronic Factors :
- Electron-withdrawing fluorine enhances pyrimidine’s electrophilicity, facilitating nucleophilic aromatic substitution (e.g., coupling with piperidine).
- N,N-Dimethylaniline’s electron-donating groups stabilize the carbamoyl linkage but may reduce reactivity in follow-up reactions .
Q. What computational approaches can predict binding interactions of this compound in drug discovery?
- Density Functional Theory (DFT) :
- Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on pyrimidine’s π-π stacking and hydrogen-bonding potential .
- MD Simulations :
- Simulate solvation effects and conformational flexibility of the piperidine ring in aqueous environments .
Q. How can contradictions in spectroscopic data for novel derivatives be resolved?
- Cross-Validation :
- Combine <sup>1</sup>H-<sup>13</sup>C HSQC/HMBC NMR to resolve ambiguous coupling patterns.
- Use isotopic labeling (e.g., <sup>15</sup>N-pyrimidine) to track nitrogen environments .
- X-ray Crystallography :
- Resolve absolute configuration for chiral intermediates (e.g., piperidine derivatives) .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Process Chemistry :
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalysis : Screen Pd/Cu catalysts for coupling steps to reduce reaction temperatures .
- Byproduct Mitigation :
- Use scavenger resins (e.g., QuadraSil<sup>®</sup>) to remove unreacted intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
